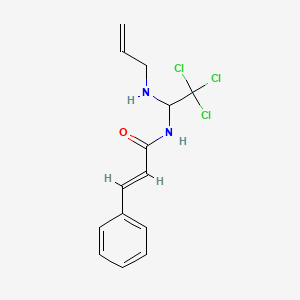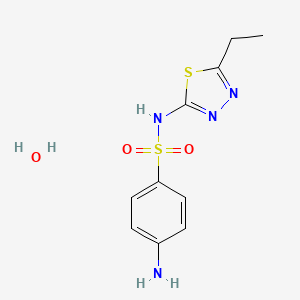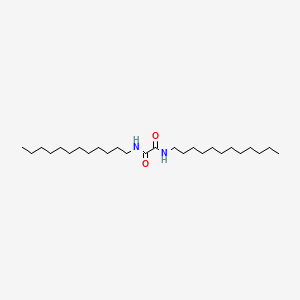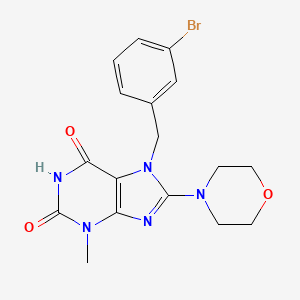
N-(1-Allylamino-2,2,2-trichloro-ethyl)-3-phenyl-acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Allylamino-2,2,2-trichloro-ethyl)-3-phenyl-acrylamide is a synthetic organic compound characterized by its unique structure, which includes an allylamino group, a trichloroethyl group, and a phenyl-acrylamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Allylamino-2,2,2-trichloro-ethyl)-3-phenyl-acrylamide typically involves the reaction of allylamine with 2,2,2-trichloroethyl acrylate in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Common solvents such as dichloromethane or toluene.
Catalyst: Acidic or basic catalysts to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Allylamino-2,2,2-trichloro-ethyl)-3-phenyl-acrylamide undergoes various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The trichloroethyl group can be reduced to form less chlorinated derivatives.
Substitution: The phenyl-acrylamide moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of partially or fully dechlorinated products.
Substitution: Formation of substituted phenyl-acrylamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-Allylamino-2,2,2-trichloro-ethyl)-3-phenyl-acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
Wirkmechanismus
The mechanism by which N-(1-Allylamino-2,2,2-trichloro-ethyl)-3-phenyl-acrylamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-Allylamino-2,2,2-trichloro-ethyl)-4-methoxy-benzamide
- N-(1-Allylamino-2,2,2-trichloro-ethyl)-4-tert-butyl-benzamide
- N-(1-Allylamino-2,2,2-trichloro-ethyl)-2-phenyl-acetamide
Uniqueness
N-(1-Allylamino-2,2,2-trichloro-ethyl)-3-phenyl-acrylamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and material science.
Eigenschaften
Molekularformel |
C14H15Cl3N2O |
|---|---|
Molekulargewicht |
333.6 g/mol |
IUPAC-Name |
(E)-3-phenyl-N-[2,2,2-trichloro-1-(prop-2-enylamino)ethyl]prop-2-enamide |
InChI |
InChI=1S/C14H15Cl3N2O/c1-2-10-18-13(14(15,16)17)19-12(20)9-8-11-6-4-3-5-7-11/h2-9,13,18H,1,10H2,(H,19,20)/b9-8+ |
InChI-Schlüssel |
ICRWHEGZPYJNTF-CMDGGOBGSA-N |
Isomerische SMILES |
C=CCNC(C(Cl)(Cl)Cl)NC(=O)/C=C/C1=CC=CC=C1 |
Kanonische SMILES |
C=CCNC(C(Cl)(Cl)Cl)NC(=O)C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Bromophenyl)-4-(4-methoxyphenyl)-3-methyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B15080958.png)
![2-[(4-Chloro-3-methylphenoxy)methyl]oxirane](/img/structure/B15080960.png)
![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-4-oxo-6-propyl-4H-chromen-7-YL]oxy}acetate](/img/structure/B15080962.png)


![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080977.png)
![4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B15080982.png)
![Ethyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15080990.png)


![N-[2-(2-hydroxyethoxy)ethyl]octanamide](/img/structure/B15081010.png)

![2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5-diphenyl-3-furonitrile](/img/structure/B15081035.png)
